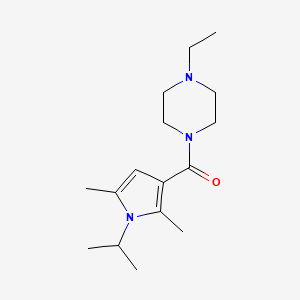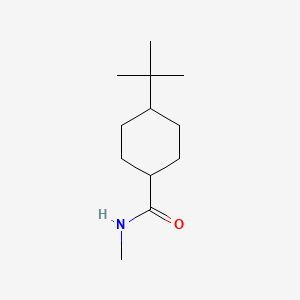
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone, also known as 3-Me-PT, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone involves its binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that leads to the activation of downstream signaling pathways. This results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone are mediated by its interaction with the serotonin 5-HT2A receptor. The compound has been shown to induce changes in neurotransmitter release, particularly in the levels of dopamine and glutamate. It also modulates the activity of various brain regions, including the prefrontal cortex and the hippocampus, which are involved in the regulation of mood, cognition, and perception.
实验室实验的优点和局限性
One of the main advantages of using (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which allows for precise modulation of its activity. The compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of using (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone is its potential for off-target effects, as it may interact with other receptors or signaling pathways. This requires careful control and interpretation of experimental results.
未来方向
There are several future directions for the study of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone and its potential applications in scientific research. One area of interest is the investigation of its effects on neuronal plasticity and neurogenesis, which may have implications for the treatment of neurodegenerative diseases. Another direction is the exploration of its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on the serotonin 5-HT2A receptor and its downstream signaling pathways.
合成方法
The synthesis of (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 3-methylthiophene with formaldehyde and ammonium acetate to form 3-methylthiophene-2-carbaldehyde. This intermediate is then reacted with pyrrolidine and hydrochloric acid to yield the final product, (3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone. The synthesis process has been optimized to obtain high yields and purity of the compound.
科学研究应用
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, particularly in the study of the serotonin 5-HT2A receptor. The compound has been shown to have a high affinity for this receptor and to induce a strong activation of its signaling pathway. This makes it a useful tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes.
属性
IUPAC Name |
(3-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-4-7-13-9(8)10(12)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGIULBTKLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)



![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)